molecular formula C15H10OSe B14510537 2-Benzylidene-1-benzoselenophen-3(2H)-one CAS No. 63329-73-7

2-Benzylidene-1-benzoselenophen-3(2H)-one

Katalognummer: B14510537
CAS-Nummer: 63329-73-7
Molekulargewicht: 285.21 g/mol
InChI-Schlüssel: BJIHQQAADUAJGS-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-Benzylidene-1-benzoselenophen-3(2H)-one is an organic compound that belongs to the class of benzoselenophenes. These compounds are characterized by the presence of a selenium atom within a fused aromatic ring system. The unique properties of selenium-containing compounds make them of interest in various fields, including medicinal chemistry and materials science.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-Benzylidene-1-benzoselenophen-3(2H)-one typically involves the condensation of benzaldehyde with benzoselenophenone under basic conditions. The reaction may proceed via a Knoevenagel condensation mechanism, where the aldehyde reacts with the active methylene group of benzoselenophenone in the presence of a base such as piperidine or pyridine.

Industrial Production Methods

Industrial production methods for such compounds are not well-documented in the public domain. large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, including the use of continuous flow reactors and advanced purification techniques.

Analyse Chemischer Reaktionen

Types of Reactions

2-Benzylidene-1-benzoselenophen-3(2H)-one can undergo various chemical reactions, including:

    Oxidation: The selenium atom can be oxidized to form selenoxides or selenones.

    Reduction: The compound can be reduced to form the corresponding benzoselenophen-3(2H)-one.

    Substitution: Electrophilic or nucleophilic substitution reactions can occur at the aromatic ring or the benzylidene moiety.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) can be used.

    Substitution: Reagents such as halogens, alkylating agents, or nucleophiles can be employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield selenoxides, while reduction may produce the corresponding benzoselenophen-3(2H)-one.

Wissenschaftliche Forschungsanwendungen

    Chemistry: As a building block for the synthesis of more complex selenium-containing compounds.

    Biology: Potential use as a probe for studying selenium’s role in biological systems.

    Medicine: Investigated for its potential antioxidant and anticancer properties.

    Industry: Possible applications in materials science, particularly in the development of novel semiconductors or catalysts.

Wirkmechanismus

The mechanism of action of 2-Benzylidene-1-benzoselenophen-3(2H)-one is not well-documented. selenium-containing compounds often exert their effects through redox mechanisms, interacting with biological molecules such as proteins and DNA. The specific molecular targets and pathways would require further investigation.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Benzoselenophen-3(2H)-one: The parent compound without the benzylidene moiety.

    2-Benzylidene-1-benzofuran-3(2H)-one: A similar compound with oxygen instead of selenium.

    2-Benzylidene-1-benzothiophen-3(2H)-one: A similar compound with sulfur instead of selenium.

Uniqueness

2-Benzylidene-1-benzoselenophen-3(2H)-one is unique due to the presence of selenium, which imparts distinct chemical and biological properties compared to its oxygen and sulfur analogs. Selenium’s ability to participate in redox reactions and form stable compounds with various oxidation states makes it particularly interesting for research and applications.

Eigenschaften

CAS-Nummer

63329-73-7

Molekularformel

C15H10OSe

Molekulargewicht

285.21 g/mol

IUPAC-Name

2-benzylidene-1-benzoselenophen-3-one

InChI

InChI=1S/C15H10OSe/c16-15-12-8-4-5-9-13(12)17-14(15)10-11-6-2-1-3-7-11/h1-10H

InChI-Schlüssel

BJIHQQAADUAJGS-UHFFFAOYSA-N

Kanonische SMILES

C1=CC=C(C=C1)C=C2C(=O)C3=CC=CC=C3[Se]2

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.